Ethyl 4-[(4-bromobenzoyl)amino]benzoate
Description
Ethyl 4-[(4-bromobenzoyl)amino]benzoate is an aromatic ester derivative characterized by a benzoate core substituted at the 4-position with a (4-bromobenzoyl)amino group. The compound features a bromine atom on the benzoyl moiety, which enhances its electron-withdrawing properties and influences reactivity in synthetic applications. Its molecular formula is C₁₆H₁₄BrNO₃, with a molecular weight of 348.196 g/mol . The ester group (ethyl) contributes to solubility in organic solvents, while the bromine atom provides a handle for further functionalization via cross-coupling reactions. This compound is typically synthesized via condensation reactions between ethyl 4-aminobenzoate and 4-bromobenzoyl chloride, followed by purification through recrystallization or chromatography .
Properties
Molecular Formula |
C16H14BrNO3 |
|---|---|
Molecular Weight |
348.19 g/mol |
IUPAC Name |
ethyl 4-[(4-bromobenzoyl)amino]benzoate |
InChI |
InChI=1S/C16H14BrNO3/c1-2-21-16(20)12-5-9-14(10-6-12)18-15(19)11-3-7-13(17)8-4-11/h3-10H,2H2,1H3,(H,18,19) |
InChI Key |
LLSKTZLKVNCYDU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
The structural and functional diversity of ethyl 4-[(4-bromobenzoyl)amino]benzoate analogs allows for systematic comparisons based on substituent effects, synthesis pathways, and bioactivity. Below is a detailed analysis:
Structural Variations
Key Observations :
- Positional Isomerism: Ethyl 2-[(4-bromobenzoyl)amino]benzoate exhibits reduced conjugation due to the ortho-substituted amino group, leading to distinct crystallographic packing (e.g., dihedral angles between aromatic rings differ from the para-substituted analog) .
- Electron-Withdrawing Effects : The chloro-nitro derivative displays enhanced electrophilicity, making it more reactive in nucleophilic substitution reactions compared to the bromo analog.
- Steric and Electronic Modulation : The fluorobenzoyl derivative offers improved solubility in polar solvents due to fluorine's electronegativity, whereas the phenylacetyl analog introduces conformational flexibility.
Comparison :
- The bromobenzoyl derivative is synthesized via direct acylation, while iodobenzyl analogs require multi-step reactions (condensation + reduction).
- Thioamide derivatives leverage isothiocyanate intermediates, highlighting the versatility of the 4-aminobenzoate scaffold in nucleophilic substitution.
Physicochemical Properties
Trends :
- Bromine and chlorine substituents increase molecular weight and melting points compared to fluorine analogs.
- Nitro groups introduce strong IR absorption bands, aiding in structural confirmation.
Insights :
- Thioamide derivatives show promise in oncology, while nitro-containing analogs target parasitic enzymes.
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